molecular formula C7H6FI B7724129 5-Fluoro-2-iodotoluene CAS No. 28490-56-4

5-Fluoro-2-iodotoluene

Cat. No.: B7724129
CAS No.: 28490-56-4
M. Wt: 236.02 g/mol
InChI Key: NBZPDSQNTKSZML-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodotoluene is an organic compound with the molecular formula C₇H₆FI It is a derivative of toluene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-iodotoluene can be synthesized through various methods. One common approach involves the iodination of 5-fluoro-2-methyltoluene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted toluenes, biaryl compounds, and other functionalized aromatic compounds .

Scientific Research Applications

5-Fluoro-2-iodotoluene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and the development of radiolabeled compounds for imaging studies.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-fluoro-2-iodotoluene exerts its effects is primarily through its reactivity as an electrophile. The iodine atom, being a good leaving group, facilitates various substitution and coupling reactions. The fluorine atom, due to its high electronegativity, influences the electronic properties of the benzene ring, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-iodotoluene
  • 3-Fluoro-6-iodotoluene
  • 2-Fluoro-5-iodotoluene

Uniqueness

5-Fluoro-2-iodotoluene is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct electronic and steric properties. This unique arrangement makes it particularly useful in selective organic transformations and the synthesis of complex molecules .

Properties

IUPAC Name

1-fluoro-3-(iodomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZPDSQNTKSZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28490-56-4
Record name 28490-56-4
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